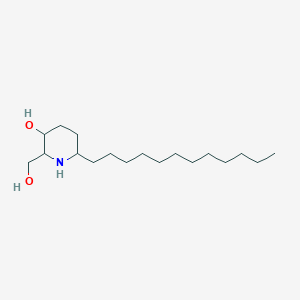

6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-dodecyl-2-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMLRIRWYGHUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(C(N1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Piperidine Alkaloid Class

Piperidine (B6355638) alkaloids are a large and diverse group of natural products characterized by a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. These compounds are widespread in nature, having been isolated from various plants, animals, and microorganisms. nih.gov The piperidine nucleus is a key structural motif in many biologically active molecules, contributing to a wide array of pharmacological effects. researchgate.net

The biological activities of piperidine alkaloids are extensive and varied, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govtaylorandfrancis.com For instance, piperine (B192125), an alkaloid found in black pepper, exhibits antioxidant, anti-inflammatory, and antitumor capabilities. taylorandfrancis.com Another example is 1-deoxynojirimycin (B1663644), a potent α-glycosidase inhibitor from the white mulberry, which is relevant in the management of hyperglycemia and obesity. nih.gov The piperidine ring is also a core component of complex alkaloids like morphine and codeine, which are powerful analgesics. nih.gov The broad spectrum of activity seen in this class underscores the importance of the piperidine scaffold in the design and discovery of new therapeutic agents.

Significance of 2,6 Dialkylpiperidin 3 Ol Structures in Natural Products and Synthetic Chemistry

The 2,6-dialkylpiperidin-3-ol framework, which defines the core structure of 6-dodecyl-2-(hydroxymethyl)piperidin-3-ol, is a recurring motif in a variety of natural alkaloids with notable biological activities. researchgate.net These compounds, often referred to as alkaloid lipids, are characterized by a polar 2,6-disubstituted-3-piperidinol head group and a nonpolar lipid tail. researchgate.net This amphipathic nature is believed to be crucial for their interaction with biological membranes and other cellular targets.

Several important natural products share this structural core, highlighting its significance. Examples include:

(+)-Cassine: An alkaloid isolated from the leaves of Cassia excelsa.

(-)-Prosophylline and (-)-Prosopinine: Alkaloids found in plants of the Prosopis genus.

(-)-Spectaline: Another alkaloid featuring the 2,6-dialkylpiperidin-3-ol structure.

The potent biological activities associated with these natural products have spurred considerable interest in the stereoselective synthesis of the 2,6-dialkylpiperidin-3-ol scaffold. researchgate.net Synthetic chemists have developed numerous strategies to construct this piperidine (B6355638) ring with precise control over the stereochemistry of the substituents. Common approaches include intramolecular reductive amination, intramolecular alkylation of amine derivatives, and olefin ring-closing metathesis. researchgate.net The development of these synthetic routes is crucial for producing sufficient quantities of these compounds for biological evaluation and for creating novel analogs with potentially improved therapeutic properties.

Stereochemical Diversity of 6 Dodecyl 2 Hydroxymethyl Piperidin 3 Ol Isomers E.g., Deoxoprosopinine, Deoxoprosophylline

Asymmetric and Stereoselective Synthesis of the Piperidine Core

The construction of the 2,6-disubstituted piperidin-3-ol scaffold, the core of the target molecule, requires sophisticated synthetic strategies to control the relative and absolute stereochemistry of the substituents.

Total Synthesis Strategies for 2,6-Dialkylpiperidin-3-ol Alkaloids

The total synthesis of natural products provides a powerful platform for the development and validation of new synthetic methods. Many strategies developed for the synthesis of 2,6-disubstituted piperidine alkaloids are applicable to the synthesis of this compound. These alkaloids, a class of natural compounds with significant biological activities, often feature a 2,6-disubstituted-3-piperidinol moiety. nih.gov

A common approach involves the use of chiral pool starting materials to introduce the initial stereocenters. For instance, the asymmetric total synthesis of microcosamine A, a new natural piperidine alkaloid, was achieved using D-serine and D-methyl lactate (B86563) as chiral precursors. nih.gov Key reactions in this synthesis included a Horner-Wadsworth-Emmons reaction, Luche reduction, and an intramolecular carbamate (B1207046) N-alkylation to form the piperidine framework. nih.gov Another example is the synthesis of (-)-andrachcinidine, a 2,6-disubstituted piperidine alkaloid, which utilized Keck's asymmetric allylation, Sharpless epoxidation, and an intramolecular aza-Michael addition as key steps to construct the piperidine ring with the desired stereochemistry. nih.gov

These total synthesis approaches highlight the diversity of reactions that can be employed to construct the 2,6-dialkylpiperidin-3-ol core, providing a toolbox for the synthesis of analogues like this compound.

Intramolecular Cyclization Protocols for Piperidine Ring Formation

Intramolecular cyclization is a powerful and widely used strategy for the formation of the piperidine ring. acs.org This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to construct the heterocyclic core. acs.org The success of this strategy often depends on achieving high levels of stereo- and regioselectivity, which can be addressed through the use of chiral ligands and catalysts. acs.org

Several types of intramolecular cyclization reactions have been successfully employed for piperidine synthesis:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common method. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of various piperidines. acs.org

Aza-Michael Addition: Intramolecular aza-Michael addition is another effective method, particularly for the synthesis of 2,6-disubstituted piperidines. nih.gov This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule.

Hydroamination/Cyclization Cascades: Reductive hydroamination/cyclization cascades of alkynes have been described for piperidine synthesis. These reactions proceed via an acid-mediated alkyne functionalization to form an iminium ion, which then undergoes reduction and cyclization. acs.org

Ring-Closing Metathesis (RCM): Olefin RCM has been exploited to secure the azaheterocycle in the synthesis of various alkaloid lipids. nih.gov

The choice of the intramolecular cyclization protocol depends on the specific substitution pattern and desired stereochemistry of the target piperidine.

Diastereoselective Functionalization Approaches (e.g., Dihydroxylation)

Diastereoselective functionalization of pre-formed piperidine rings is a key strategy for introducing additional stereocenters with high control. Diastereoselective dihydroxylation of unsaturated piperidine precursors is a notable example of this approach.

The scope and diastereoselectivity of the dihydroxylation of stereoisomeric 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-ols have been studied. nih.gov The study revealed that the choice of dihydroxylation conditions, such as Upjohn (catalytic OsO₄, NMO) or Donohoe (OsO₄, TMEDA) conditions, can lead to complementary diastereoselective functionalization of the alkene. nih.gov However, the presence of a substituent at the 6-position of the piperidine ring can significantly influence the stereochemical outcome, with steric effects often playing a dominant role. nih.gov

This approach allows for the controlled introduction of hydroxyl groups, which can then be further functionalized to access a range of polyhydroxylated piperidine derivatives.

Strategies for Functionalization and Derivatization of this compound

The functionalization and derivatization of the core piperidine structure are essential for exploring structure-activity relationships and developing analogues with improved properties.

Chemical Modifications at the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position of the piperidine ring is a key site for chemical modification. This primary alcohol can undergo a variety of reactions to introduce new functional groups. For instance, 2-(hydroxymethyl)piperidine can be synthesized and subsequently used in condensation reactions with various aldehydes to produce hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govambeed.com This reaction proceeds through a hemiaminal and a fleeting iminium ion intermediate, followed by cyclization. ambeed.com

The reactivity of the hydroxymethyl group allows for the synthesis of a library of derivatives with diverse substituents, which can be valuable for biological screening.

Alterations of the Dodecyl Alkyl Chain and its Impact on Synthesis

The long dodecyl alkyl chain at the C6 position is a defining feature of the target molecule. Varying the length and nature of this alkyl chain can have a significant impact on both the synthesis and the biological properties of the resulting analogues.

In the synthesis of related 3-alkylpyridine alkaloids, a decrease in the yield of the hydroarylation reaction was observed with an increase in the alkene chain length, which was attributed to decreased solubility of the nonpolar alkenes in the reaction solvent. ambeed.com This suggests that the synthesis of analogues with different alkyl chain lengths may require optimization of reaction conditions to maintain good yields.

The length of the alkyl chain has also been shown to influence the biological activity of related compounds. For example, in a series of haliclocyclins, increased potency was correlated with longer chain length. ambeed.com However, it is likely that there is an optimal alkyl chain length for bioactivity. ambeed.com

The synthesis of piperidines with long alkyl chains has been reported in the patent literature. For example, 3-alkyl-3-phenyl-piperidines with straight or branched alkyl chains of 5 to 15 carbon atoms have been synthesized as tachykinin antagonists. These synthetic routes often involve alkylation reactions to introduce the long alkyl chain.

Interactive Data Table: Synthetic Strategies for Piperidine Core

| Strategy | Key Features | Example Reaction | Reference(s) |

| Total Synthesis | Utilizes chiral pool starting materials for stereocontrol. | Horner-Wadsworth-Emmons, Luche reduction, Intramolecular carbamate N-alkylation. | nih.gov |

| Intramolecular Cyclization | Forms the piperidine ring from a linear precursor. | Reductive amination, Aza-Michael addition, Ring-closing metathesis. | nih.govnih.govacs.org |

| Diastereoselective Dihydroxylation | Introduces hydroxyl groups with stereocontrol on a pre-formed ring. | Upjohn (OsO₄/NMO) or Donohoe (OsO₄/TMEDA) conditions. | nih.gov |

Interactive Data Table: Functionalization Approaches

| Modification Site | Reaction Type | Products | Reference(s) |

| Hydroxymethyl Moiety | Condensation with aldehydes | Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines | nih.govambeed.com |

| Alkyl Chain | Alkylation | 3-Alkyl-3-phenyl-piperidines with C5-C15 chains | |

| Alkyl Chain | Hydroarylation | 3-Alkylpyridine alkaloids | ambeed.com |

N-Functionalization of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key handle for introducing a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule. Common N-functionalization strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through several methods. A straightforward approach involves the reaction of the parent piperidine with an alkyl halide in the presence of a base. For instance, N-methylation can be performed using methyl iodide and potassium carbonate in a solvent like dimethylformamide (DMF) google.com. A prominent method for introducing an N-methyl group is the Eschweiler-Clarke reaction, which utilizes formic acid-d₂ and formaldehyde (B43269) to install an isotopically labeled N-deuteriomethyl group nih.gov. This reaction proceeds through the formation of an N-formyliminium ion intermediate nih.gov. The N-Boc (tert-butyloxycarbonyl) protecting group, commonly used in piperidine chemistry, can be removed and the resulting secondary amine can be subsequently alkylated. For example, the N-Boc group can be cleaved to provide the free amine, which can then be re-protected or functionalized acs.org.

N-Arylation: The formation of an N-aryl bond, typically more challenging than N-alkylation, can be accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for this transformation, although copper-catalyzed methods, such as the Ullmann condensation, also provide a viable route. Copper(I) iodide (CuI) in the presence of a ligand like piperidine-2-carboxylic acid has been used to catalyze the N-arylation of various nitrogen-containing heterocycles researchgate.netmdpi.com. Cobalt-catalyzed arylations of iodo-N-heterocycles with Grignard reagents have also been developed, offering a versatile and cost-effective method nih.gov. These methods allow for the introduction of a diverse range of aryl and heteroaryl moieties.

N-Acylation: The piperidine nitrogen can be readily acylated to form amides using various acylating agents. Simple acyl chlorides or anhydrides can be used, though in some cases, such as with sterically hindered piperidines like 2,2,6,6-tetramethylpiperidine, these reagents can lead to ring fission rsc.org. To circumvent such issues, coupling reagents commonly employed in peptide synthesis are often used. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can activate carboxylic acids to facilitate amide bond formation under mild conditions researchgate.net. The formation of carbamates is another important N-functionalization, and protocols for the synthesis of N-(hetero)aryl carbamates via CuI-catalyzed cross-coupling have been developed mdpi.com.

Table 1: Examples of N-Functionalized Piperidine Analogues

| Entry | Piperidine Core | Functionalization | Reagents and Conditions | Product |

| 1 | Piperidine | N-Methylation | Methyl iodide, K₂CO₃, DMF | N-Methylpiperidine |

| 2 | N-Formylpiperidine | N-Deuteriomethylation | Formic acid-d₂, Formaldehyde | N-(methyl-d)-piperidine |

| 3 | N-Boc-4-iodopiperidine | N-Arylation | PhMgBr, CoCl₂, TMCD, -10 °C | N-Boc-4-phenylpiperidine |

| 4 | Piperidine | N-Acylation | Acetyl chloride | N-Acetylpiperidine |

| 5 | Indole | N-Arylation | Aryl chloride, CuI, Pipecolinic acid, K₂CO₃, DMF | N-Arylindole |

Integration of Biocatalytic Methods in Piperidine Synthesis

The demand for enantiomerically pure and complex piperidine derivatives has driven the integration of biocatalysis into synthetic routes. Enzymes offer unparalleled stereoselectivity and can operate under mild reaction conditions, making them attractive tools for modern organic synthesis. nih.gov Chemo-enzymatic approaches, which combine enzymatic transformations with traditional chemical synthesis, have emerged as powerful strategies for accessing chiral piperidines. nih.govnih.gov

One key application of biocatalysis is in the asymmetric synthesis of chiral building blocks. nih.gov Lipases, for example, are widely used for the kinetic resolution of racemic piperidine derivatives or the desymmetrization of meso compounds. Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the enantiotoposelective acetylation of meso-diols containing a piperidine ring, affording chiral monoacetates with high enantiomeric excess. nih.gov Recently, an immobilized CALB on magnetic halloysite (B83129) nanotubes has been developed as a reusable biocatalyst for the multicomponent synthesis of piperidine derivatives. rsc.org

Transaminases (TAs) are another important class of enzymes used in piperidine synthesis. They can catalyze the asymmetric amination of ketones to produce chiral amines, which can then undergo spontaneous cyclization and subsequent reduction to yield enantiopure piperidines. thieme-connect.com For instance, ω-transaminases have been used to convert diketones into tetrahydropyridines, which are then hydrogenated to the corresponding piperidines with high diastereoselectivity and enantiomeric excess. thieme-connect.com

More recently, chemo-enzymatic cascades have been designed to achieve the asymmetric dearomatization of pyridines, providing a route to stereo-defined piperidines. nih.govacs.org These cascades can involve an amine oxidase to oxidize a tetrahydropyridine (B1245486) intermediate, followed by an ene-reductase (EneIRED) to catalyze a stereoselective reduction, yielding chiral 3- and 3,4-substituted piperidines. nih.gov Furthermore, the combination of biocatalytic C-H oxidation and radical cross-coupling represents a novel and streamlined approach to complex piperidine synthesis. news-medical.netchemistryviews.org This strategy utilizes enzymes like hydroxylases to introduce a hydroxyl group at a specific position on the piperidine ring, which then serves as a handle for subsequent chemical modifications. chemistryviews.org

The biosynthesis of piperidine alkaloids in nature also provides inspiration for new synthetic methods. Studies have revealed novel pathways involving thioester reduction, transamination, and imine reduction to form the piperidine ring from polyketide precursors. nih.gov The discovery of novel imine reductases from these pathways could be beneficial for biocatalytic applications. nih.gov

Table 2: Biocatalytic and Chemo-Enzymatic Methods in Piperidine Synthesis

| Entry | Transformation | Enzyme(s) | Substrate Type | Product | Ref. |

| 1 | Enantioselective Acetylation | Candida antarctica lipase (CALB) | meso-2,6-disubstituted piperidine diol | Chiral monoacetate | nih.gov |

| 2 | Multicomponent Reaction | Immobilized CALB | Benzaldehyde, Aniline, Acetoacetate ester | Substituted piperidine | rsc.org |

| 3 | Regio- and Enantioselective Bioamination | ω-Transaminase (ω-TA) | 2,6-Diketone | Enantiopure piperidine | thieme-connect.com |

| 4 | Asymmetric Dearomatization Cascade | Amine Oxidase, Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridine | Stereo-defined 3- and 3,4-substituted piperidine | nih.gov |

| 5 | Biocatalytic C-H Oxidation | Proline Hydroxylase | Carboxylated piperidine | Hydroxylated piperidine | chemistryviews.org |

Correlating Piperidine Ring Substitution Patterns with Biological Efficacy

The nature of the substituent is also critical. Studies on various piperidine derivatives have shown that incorporating different groups, such as alkyl, aryl, or heterocyclic moieties, can lead to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ajchem-a.comresearchgate.net For example, in the development of soluble epoxide hydrolase inhibitors, modifications to the substituents on the piperidine ring were crucial in optimizing inhibitory potency. nih.gov

The following table illustrates how different substitution patterns on the piperidine ring of various analogous compounds correlate with their biological efficacy.

| Compound/Derivative Class | Substitution Pattern | Observed Biological Efficacy | Reference |

| Piperidinothiosemicarbazones | Substitution at C-6 with a piperidine ring | Highest potency in its group | nih.gov |

| Soluble Epoxide Hydrolase Inhibitors | Varied amide and sulfonamide substituents | Sub-nanomolar inhibitory concentrations (IC50) | nih.gov |

| Anticancer Piperidine Derivatives | Aryl groups at C-2 and C-6 | Potent activity against various cancer cell lines | researchgate.net |

| Pyridine (B92270) Derivatives | Piperidine substitution at the C-6 position of the pyridine ring | Highest tuberculostatic potency among analogs | nih.gov |

Stereochemical Determinants of Pharmacological Activity and Selectivity

Stereochemistry plays a pivotal role in the pharmacological activity and selectivity of chiral piperidine derivatives. thieme-connect.com The three-dimensional arrangement of substituents can dramatically affect how a molecule binds to its target, with different stereoisomers often exhibiting distinct biological profiles. The introduction of chiral centers in a piperidine scaffold can enhance biological activity, improve selectivity, and favorably modulate pharmacokinetic properties. thieme-connect.com

For instance, the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids is a major focus in synthetic chemistry due to the strong pharmacological properties of specific stereoisomers. rsc.org In studies of 1,2,5-trimethyl-4-phenyl-piperidine derivatives, the stereochemistry, particularly the orientation of the phenyl group (axial versus equatorial), was shown to be a critical determinant of their properties. cdnsciencepub.com Similarly, research on potent sigma receptor ligands has demonstrated that the stereochemistry of piperidine derivatives is crucial for their pharmacological properties. nih.gov

The table below highlights the importance of stereochemistry in the activity and selectivity of selected piperidine derivatives.

| Compound/Derivative Class | Stereochemical Feature | Impact on Activity/Selectivity | Reference |

| 1,2,5-trimethyl-4-phenyl-piperidines | Axial vs. Equatorial Phenyl Group | Influences conformational preference and spectroscopic properties | cdnsciencepub.com |

| 2,6-disubstituted Piperidine Alkaloids | Cis vs. Trans Isomers | Dictates the overall shape and biological activity of the natural product | rsc.org |

| Chiral Sigma Receptor Ligands | Specific Enantiomers | Determines binding affinity and selectivity for receptor subtypes | nih.gov |

| C4-substituted Piperidines | Enantioenriched substrates | Allows for highly enantioselective synthesis, preserving desired chirality | nih.gov |

Role of the Dodecyl and Hydroxymethyl Moieties in Molecular Recognition and Target Engagement

The dodecyl and hydroxymethyl groups of this compound are expected to play crucial roles in its molecular interactions and biological activity. The long, lipophilic dodecyl chain significantly increases the molecule's nonpolar character. Such long alkyl chains are known to enhance membrane permeability and can facilitate interactions with hydrophobic pockets within a biological target. nih.gov In studies of amphiphilic selenolanes, increasing the length of the alkyl chain was found to modulate cytotoxicity and improve incorporation into the plasma membrane. nih.gov

The hydroxymethyl group, along with the hydroxyl group at the 3-position, provides sites for hydrogen bonding. These interactions are fundamental for molecular recognition and can anchor the molecule to its biological target. The presence of a proximal hydroxyl group in some piperidine analogs has been shown to have a synergistic influence on their antioxidant properties. ajchem-a.com The combination of a large lipophilic tail and polar head groups in this compound suggests an amphiphilic nature, which could be key to its mechanism of action.

The table below outlines the likely roles of the dodecyl and hydroxymethyl moieties based on findings from related compounds.

| Moiety | Likely Role | Supporting Evidence from Analogous Compounds | Reference |

| Dodecyl Chain | Increased lipophilicity, enhanced membrane permeability, interaction with hydrophobic pockets | Long-chain alkylation in other compounds increases affinity for membranes. | nih.gov |

| Hydroxymethyl Group | Hydrogen bond donor/acceptor, anchoring to target site | Proximal hydroxyl groups in other piperidines show a synergistic effect on biological activity. | ajchem-a.com |

| Piperidine Ring | Core scaffold, influences basicity and overall conformation | The piperidine skeleton is known to impact pharmacokinetic and pharmacodynamic properties. | researchgate.net |

Physicochemical Property Modulation through Structural Modifications and SAR

Structural modifications to derivatives of this compound can systematically alter their physicochemical properties, which in turn influences their biological activity. Key properties that can be modulated include lipophilicity (logP), aqueous solubility, and acid dissociation constant (pKa). For example, modifying the length of the alkyl chain would directly impact lipophilicity. nih.gov Shorter chains would likely increase water solubility, while longer chains would enhance lipid solubility. nih.gov

In the context of antitubercular agents, it has been observed that higher lipophilicity, as indicated by a higher logP value, correlates with stronger antimycobacterial activity, likely due to improved permeability of the mycobacterial cell wall. nih.gov The introduction or modification of polar groups, such as the hydroxymethyl and hydroxyl moieties, can also be used to fine-tune the hydrophilic-lipophilic balance (HLB) of the molecule. This balance is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of a drug candidate. nih.gov Introducing substituents on the piperidine ring can also affect the pKa of the nitrogen atom, which influences the molecule's ionization state at physiological pH and its ability to interact with biological targets. thieme-connect.com

The following table provides examples of how structural modifications can modulate the physicochemical properties and biological activity of piperidine derivatives.

| Structural Modification | Effect on Physicochemical Property | Resulting Impact on Biological Activity | Reference |

| Varying Alkyl Chain Length | Alters lipophilicity (logP) and hydrophilic-lipophilic balance (HLB) | Modulates cytotoxicity and antioxidant effects | nih.gov |

| Introduction of Polar Groups | Increases hydrophilicity and aqueous solubility | Can enhance bioavailability and alter target interactions | thieme-connect.com |

| Substitution on the Piperidine Ring | Changes basicity (pKa) and steric profile | Affects receptor binding and overall potency | nih.govnih.gov |

| Introduction of a Chiral Center | Creates specific 3D arrangement | Enhances selectivity and potency for a specific target | thieme-connect.com |

Natural Product Chemistry and Biosynthesis of 6 Dodecyl 2 Hydroxymethyl Piperidin 3 Ol Analogues

Isolation and Phytochemical Characterization from Botanical Sources (e.g., Senna spectabilis)

The genus Senna, belonging to the Fabaceae family, is a rich botanical source of 2,6-dialkylpiperidin-3-ol alkaloids. scielo.brscite.ai Senna spectabilis (syn. Cassia spectabilis), a tree native to Central and South America, is particularly noted for producing a wide variety of these compounds in its leaves, flowers, and fruits. scielo.brunesp.br Phytochemical investigations of S. spectabilis have led to the isolation and characterization of numerous piperidine (B6355638) alkaloids, many of which are analogues of 6-dodecyl-2-(hydroxymethyl)piperidin-3-ol.

The isolation process typically involves the extraction of plant material (e.g., dried and powdered flowers or fruits) with a solvent like ethanol, followed by an acid-base extraction to separate the alkaloidal fraction. This fraction is then subjected to various chromatographic techniques, such as column chromatography (CC) and high-performance liquid chromatography (HPLC), to isolate individual compounds. ufu.br The structural elucidation of these isolated alkaloids is accomplished through comprehensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). ufu.brresearchgate.net

Several key analogues have been identified from S. spectabilis. For instance, a phytochemical study of its flowers and green fruits yielded (-)-7-hydroxyspectaline and a new compound, (-)-7-hydroxycassine. researchgate.netresearchgate.netscienceopen.comiaea.org These compounds share the core 2,6-dialkylpiperidin-3-ol structure, differing in the length and functionalization of the C-6 alkyl side chain. Other related alkaloids isolated from this species include (-)-cassine, (-)-spectaline, and (-)-3-O-acetylspectaline. scielo.brresearchgate.netibict.br The presence of a hydroxyl group on the piperidine ring at C-3 and on the alkyl side chain (as in 7-hydroxy derivatives) are characteristic features established by detailed spectroscopic analysis. researchgate.net

Table 1: Selected 2,6-Dialkylpiperidin-3-ol Alkaloids from Senna spectabilis

| Compound Name | Plant Part | Key Structural Features | Reference |

| (-)-Cassine | Flowers, Leaves | 2-methyl, 6-(11'-oxododecyl) side chain | unesp.brnih.gov |

| (-)-Spectaline | Flowers, Leaves | 2-methyl, 6-(11'-oxotetradecyl) side chain | unesp.brresearchgate.net |

| (-)-7-Hydroxyspectaline | Flowers, Fruits | 2-methyl, 6-(7'-hydroxy-11'-oxotetradecyl) side chain | scielo.brresearchgate.net |

| (-)-7-Hydroxycassine | Flowers, Fruits | 2-methyl, 6-(7'-hydroxy-11'-oxododecyl) side chain | researchgate.netresearchgate.net |

| (-)-3-O-acetylspectaline | Flowers, Fruits | Acetoxy group at C-3, 2-methyl, 6-(11'-oxotetradecyl) side chain | scielo.brresearchgate.net |

Chemotaxonomic Significance and Chemodiversity of 2,6-Dialkylpiperidin-3-ol Alkaloids

Chemotaxonomy utilizes the distribution of chemical constituents in plants to understand their systematic relationships. The presence of 2,6-dialkylpiperidin-3-ol alkaloids is of significant chemotaxonomic value, particularly within the Senna genus. scielo.brresearchgate.net These compounds, once considered rare, are now recognized as characteristic markers for many species within this genus, helping to delineate it from the closely related Cassia genus. scielo.br The structural diversity—or chemodiversity—of these alkaloids within a single species like S. spectabilis is remarkable, with variations occurring in the length of the C-6 alkyl chain (e.g., dodecyl vs. tetradecyl), the substitution pattern on the piperidine ring, and the functional groups on the side chain (e.g., ketones, hydroxyls). scielo.brresearchgate.net

This chemodiversity is not limited to the Senna genus. Piperidine alkaloids as a broader class are found across various unrelated plant families, such as Piperaceae (Piper species), where piperine (B192125) is the well-known pungent compound. wikipedia.orgnih.gov However, the specific 2,6-dialkylpiperidin-3-ol scaffold is a more restricted and thus more powerful chemotaxonomic marker. The consistent production of these specific alkaloids suggests a shared, evolutionarily conserved biosynthetic machinery within the taxa that produce them. The structural variations observed, such as the difference between cassine (B1210628) and spectaline (B1250092) which involves just two additional carbons in the polyketide-derived chain, highlight the subtle enzymatic modifications that contribute to the chemical diversity within a given plant. scielo.brunesp.br

Postulated Biosynthetic Pathways for Dodecyl-Piperidine Alkaloids

The biosynthesis of piperidine alkaloids is diverse, with several pathways originating from different precursors, most commonly the amino acid L-lysine. nih.govnih.gov For the 2,6-dialkylpiperidine alkaloids found in Senna, a polyketide pathway is the widely accepted origin of the carbon skeleton. researchgate.net This pathway is analogous to fatty acid synthesis but results in a wider variety of structures.

The postulated biosynthesis of a dodecyl-piperidine alkaloid involves the following key steps:

Chain Assembly: The biosynthesis is initiated by a Polyketide Synthase (PKS) enzyme. researchgate.net The process starts with a starter unit, likely acetyl-CoA, and involves the sequential condensation of multiple malonyl-CoA extender units to build a linear poly-β-keto chain. For a dodecyl side chain, this would involve a specific number of condensation cycles.

Nitrogen Incorporation: After the polyketide chain is assembled, a nitrogen atom is incorporated. This is thought to occur via a transamination reaction, where an aminotransferase enzyme replaces a keto group with an amino group, using an amino acid (like L-alanine) as the nitrogen donor. researchgate.netfrontiersin.org

Cyclization: The linear amino-polyketide chain then undergoes spontaneous, non-enzymatic, or enzyme-assisted intramolecular cyclization (a Mannich-type reaction) to form the piperidine ring. researchgate.netfrontiersin.org The stereochemistry of the substituents on the ring is established during or after this cyclization.

Post-Cyclization Modifications: The initial piperidine ring undergoes further enzymatic modifications, including reductions, hydroxylations, and oxidations, to yield the final diverse array of natural products. researchgate.netnih.gov For example, the keto group on the side chain and the double bonds within the ring of an early intermediate are likely reduced by NADPH-dependent reductases to form the saturated piperidine ring and secondary alcohol functionalities. researchgate.net

Enzymatic Steps Involved in Biosynthesis of Related Hydroxymethyl-Containing Compounds

The formation of the 2-(hydroxymethyl) group, a key feature of the parent compound of this article, is a critical enzymatic step. While the specific enzymes for this compound have not been characterized, the biosynthesis of similar structures in other alkaloids provides insight into the probable enzymatic reactions. This transformation likely involves the reduction of a carboxylic acid or aldehyde precursor at the C-2 position.

In many plant biosynthetic pathways, the formation of a hydroxymethyl group from a carboxylic acid intermediate is catalyzed by a two-step process involving:

Activation: The carboxylic acid is first activated, often by conversion to a CoA thioester.

Reduction: The activated acid is then reduced to an aldehyde and subsequently to an alcohol. These reduction steps are typically catalyzed by enzymes belonging to the oxidoreductase superfamily, such as carboxyl reductases or alcohol dehydrogenases, which often utilize NADPH as a cofactor. researchgate.netyoutube.com

Alternatively, the C-2 substituent might originate from the initial starter unit of the polyketide chain. If the biosynthesis began with a starter unit other than acetyl-CoA, such as glycolyl-CoA, the hydroxyl group would be incorporated from the beginning.

Furthermore, the hydroxylation of the piperidine ring at C-3 and on the alkyl side chain is catalyzed by specific hydroxylases. These are often cytochrome P450 monooxygenases (CYP450s) or 2-oxoglutarate-dependent dioxygenases, which are known to perform highly specific and stereoselective oxidation reactions in the biosynthesis of complex alkaloids. nih.govnih.gov These enzymes are crucial for generating the final chemical architecture of these natural products. nih.gov

Advanced Analytical and Spectroscopic Characterization of 6 Dodecyl 2 Hydroxymethyl Piperidin 3 Ol

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol, the expected molecular formula is C₁₈H₃₇NO₂. An HRMS analysis, typically using an electrospray ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be performed. In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The precise mass of this ion would be measured and compared against the theoretical calculated mass. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula.

Table 1: Theoretical HRMS Data for C₁₈H₃₇NO₂

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|

The experimental finding of an ion at m/z ≈ 299.2953 would strongly support the assigned molecular formula, ruling out other potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum would show characteristic signals for the long dodecyl alkyl chain, including a terminal methyl group triplet around 0.8-0.9 ppm and a broad multiplet for the numerous methylene (B1212753) (-CH₂-) groups between 1.2-1.6 ppm. The protons on the piperidine (B6355638) ring and the hydroxymethyl group would appear at lower field (higher ppm values) due to the influence of the adjacent nitrogen and oxygen atoms. chemicalbook.comchemicalbook.com The protons on carbons attached to heteroatoms (C2, C3, C6, and the CH₂OH group) would likely resonate in the 2.5-4.0 ppm range.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show 18 distinct signals (assuming diastereoisomerism). The alkyl chain carbons would appear in the upfield region (approx. 14-35 ppm). The carbons of the piperidine ring and the hydroxymethyl group would be found further downfield (approx. 45-75 ppm), with C3 (bearing the hydroxyl group) and the hydroxymethyl carbon being particularly deshielded. chemicalbook.com

2D NMR: To definitively assign these signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the piperidine ring and the dodecyl chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling unambiguous assignment of carbon resonances based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov It is crucial for connecting the disparate fragments of the molecule, for instance, by showing a correlation between the protons at C6 of the piperidine ring and the first methylene carbon of the dodecyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the substituents on the piperidine ring. For example, observing a NOESY correlation between the protons at C2 and C6 would suggest they are on the same face of the ring (a cis relationship). uantwerpen.be

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidine Ring CH | 2.5 - 4.0 | 45 - 75 |

| Piperidine Ring CH₂ | 1.4 - 2.0 | 25 - 40 |

| CH₂OH | 3.4 - 3.8 | ~65 |

| Dodecyl CH₃ | 0.8 - 0.9 | ~14 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from reaction byproducts or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be developed. ptfarm.pl This typically involves a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. A purity assessment would be performed using a detector such as an Ultraviolet (UV) detector (if the compound has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A pure sample should ideally yield a single major peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile components in a mixture. nih.gov Due to the presence of polar hydroxyl groups and a secondary amine, this compound has low volatility and may require derivatization (e.g., silylation) to convert the -OH and -NH groups into less polar, more volatile ethers before analysis. The GC separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum for the eluting peak, which serves as a molecular fingerprint for identification. jmchemsci.comcmbr-journal.com

Chiroptical Techniques for Enantiomeric Excess and Absolute Configuration Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

The structure of this compound contains three stereocenters (at C2, C3, and C6), meaning it can exist as multiple stereoisomers. Chiroptical techniques are used to analyze these chiral properties.

Optical Rotation: A pure enantiomer of a chiral molecule will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property measured using a polarimeter. The sign (+ or -) and magnitude of the rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). While this measurement confirms the optical activity of the sample and can be used to determine the enantiomeric excess of a mixture if the rotation of the pure enantiomer is known, it does not, by itself, reveal the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for assigning the absolute configuration. hebmu.edu.cn The modern approach involves comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) for all possible stereoisomers. uantwerpen.beamericanlaboratory.com A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the unambiguous assignment of its absolute configuration (e.g., determining whether the stereocenters are R or S).

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol with high purity?

Synthesis of this compound involves multi-step organic reactions, including alkylation and hydroxylation. Key steps include:

- Alkylation optimization : Use controlled conditions (e.g., anhydrous solvents, inert atmosphere) to attach the dodecyl chain while minimizing side reactions.

- Hydroxymethyl group introduction : Employ protecting-group strategies (e.g., silylation) to selectively functionalize the piperidine ring.

- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended for isolating the target compound. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

How can researchers characterize the physicochemical properties of this compound?

A systematic approach includes:

- Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) to guide formulation.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation products.

- Thermal properties : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can determine melting points and thermal stability .

| Property | Method | Typical Results |

|---|---|---|

| Solubility in water | Shake-flask method | <1 mg/mL (hydrophobic due to dodecyl) |

| LogP | HPLC-derived | ~4.2 (predicted) |

Advanced Research Questions

How can contradictory data on the bioactivity of this compound be resolved?

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Replicate experiments across multiple cell lines or enzymatic systems (e.g., kinase inhibition assays) using rigorously purified batches.

- Batch analysis : Compare impurity profiles (via GC-MS or HPLC) between active and inactive batches to identify confounding compounds.

- Meta-analysis : Systematically review literature to identify trends in structure-activity relationships (SAR) for similar piperidine derivatives .

What experimental designs are optimal for studying the compound's interaction with lipid bilayers or membrane proteins?

Factorial designs (e.g., 2^k designs) are effective for multi-variable optimization:

- Variables : pH, temperature, lipid composition, and compound concentration.

- Response metrics : Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity.

- Statistical validation : Apply ANOVA to distinguish significant factors and interactions. For mechanistic insights, combine with molecular dynamics simulations .

How can researchers link the compound’s dual hydroxyl and alkyl groups to its biological or catalytic activity?

- Comparative SAR studies : Synthesize analogs with modified alkyl chain lengths or hydroxyl positions (e.g., 6-methyl vs. 6-dodecyl derivatives). Test activity in enzymatic assays (e.g., kinase inhibition).

- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting regions of hydrogen bonding (hydroxyl) or hydrophobic interactions (dodecyl) .

Methodological Considerations

What analytical techniques are critical for detecting trace impurities in synthesized batches?

- LC-MS/MS : Identify low-abundance impurities with high sensitivity.

- NMR spectroscopy : Use 2D techniques (COSY, HSQC) to resolve overlapping signals from structurally similar byproducts.

- Elemental analysis : Confirm stoichiometry and detect residual catalysts (e.g., transition metals) .

How should researchers address solubility challenges in in vitro or in vivo studies?

- Co-solvent systems : Use cyclodextrins or lipid-based nanoemulsions to enhance aqueous solubility.

- Prodrug strategies : Modify hydroxyl groups with ester linkages to improve bioavailability, followed by enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.